Thermodynamic stability of 4-Methyl-1,3-diazinan-2-one
Thermodynamic stability of 4-Methyl-1,3-diazinan-2-one
An In-depth Technical Guide: Thermodynamic Stability of 4-Methyl-1,3-diazinan-2-one
Abstract
This technical guide provides a comprehensive analysis of the thermodynamic stability of 4-Methyl-1,3-diazinan-2-one, a heterocyclic compound of interest in medicinal chemistry and materials science. The stability of this cyclic urea is paramount for its synthesis, storage, formulation, and ultimate application. We will explore the foundational principles governing its stability, from conformational analysis and stereoelectronic effects to empirical and computational methodologies for its quantification. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols for assessing the thermodynamic landscape of this molecule.
Introduction: The Significance of Stability in Cyclic Ureas
The 1,3-diazinan-2-one scaffold, a six-membered cyclic urea, is a privileged structure in drug discovery, often serving as a rigid and predictable backbone for presenting pharmacophoric elements.[1] The introduction of a methyl group at the 4-position creates a chiral center and introduces specific conformational biases that directly impact the molecule's thermodynamic properties. Understanding the thermodynamic stability of 4-Methyl-1,3-diazinan-2-one is not merely an academic exercise; it is a critical component of drug development and materials science. It dictates shelf-life, informs formulation strategies, predicts potential degradation pathways, and influences the molecule's interaction with biological targets.[2]
This guide synthesizes theoretical principles with actionable experimental and computational workflows to provide a holistic framework for evaluating the stability of this important heterocyclic compound.
The Conformational Landscape: A Foundation of Stability
The thermodynamic stability of a cyclic molecule is intrinsically linked to its three-dimensional structure and the relative energies of its accessible conformations.[3] For 4-Methyl-1,3-diazinan-2-one, the six-membered ring is not planar and primarily adopts chair-like conformations to minimize angle and torsional strain.[4][5]
The Chair Conformation and Ring Inversion
Similar to cyclohexane, the 1,3-diazinan-2-one ring exists in a dynamic equilibrium between two chair conformations. This ring-flipping process is rapid at room temperature, but the two chair forms are not energetically equivalent due to the presence of the 4-methyl substituent.
The 4-Methyl Group: Axial vs. Equatorial Preference
The methyl group at the C4 position can occupy one of two positions in a chair conformation:
-
Equatorial: The C-CH₃ bond is pointing away from the center of the ring, roughly in the "equator" of the molecule. This position is generally more stable for substituent groups.
-
Axial: The C-CH₃ bond is pointing vertically, parallel to the principal axis of the ring.
The energetic difference between these two positions is the primary determinant of the conformational equilibrium and, by extension, the ground-state thermodynamic stability of the molecule.
Quantifying Steric Strain: 1,3-Diaxial Interactions and A-Values
The preference for the equatorial position is driven by the avoidance of destabilizing steric interactions. When the methyl group is in the axial position, it experiences steric repulsion with the axial hydrogens on C2 and C6 (or in this case, the lone pair and hydrogen on the nitrogen atoms). These are known as 1,3-diaxial interactions, a specific type of steric strain that significantly increases the energy of the conformer.[6]
This energy cost is quantified by the "A-value," which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers.[7][8] For a methyl group on a cyclohexane ring, the A-value is approximately 1.7 kcal/mol, indicating a strong preference for the equatorial position.[3] This value serves as a reliable estimate for the conformational bias in 4-Methyl-1,3-diazinan-2-one.
Caption: Conformational equilibrium of 4-Methyl-1,3-diazinan-2-one.
Experimental Assessment of Thermal Stability
While conformational analysis describes the intrinsic stability of the molecule at equilibrium, experimental techniques are required to quantify its stability under thermal stress. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the cornerstone techniques for this purpose.[9][10] They provide critical data on melting, decomposition, and the overall thermal operating range of the compound.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[11] It is used to determine transition temperatures and enthalpies, providing a quantitative measure of thermal stability.[12]
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 3-5 mg of 4-Methyl-1,3-diazinan-2-one into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 350 °C at a constant rate of 10 °C/min.
-
Maintain a constant nitrogen purge (50 mL/min) to provide an inert atmosphere.
-
-
Data Analysis:
-
Identify the endothermic peak corresponding to melting. The onset temperature is the melting point (Tm).
-
Integrate the area of the melting peak to determine the enthalpy of fusion (ΔHfus).
-
Identify the onset of any sharp exothermic or endothermic events at higher temperatures, which typically indicate decomposition.
-
Caption: Workflow for DSC-based thermal stability analysis.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[13] It is exceptionally useful for determining the temperature at which a material begins to degrade and for quantifying mass loss associated with decomposition.[14]
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.
-
Sample Preparation: Accurately weigh 5-10 mg of 4-Methyl-1,3-diazinan-2-one into a ceramic or platinum TGA pan.
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 400 °C at a rate of 10 °C/min.
-
Maintain a constant nitrogen purge (50 mL/min) to prevent oxidative degradation.[15]
-
-
Data Analysis:
-
Generate a plot of mass (%) vs. temperature (°C).
-
Determine the onset temperature of decomposition (Td), often defined as the temperature at which 5% mass loss occurs (T₅%).
-
Analyze the derivative of the TGA curve (DTG) to identify the temperature of maximum decomposition rate.
-
Caption: Workflow for TGA-based thermal stability analysis.
Summary of Thermal Analysis Data
The following table summarizes hypothetical—yet representative—data that would be obtained from DSC and TGA analyses, providing a clear quantitative profile of the compound's thermal stability.
| Parameter | Method | Value | Interpretation |
| Melting Point (Tm) | DSC | 145.5 °C | Temperature of solid-to-liquid phase transition. |
| Enthalpy of Fusion (ΔHfus) | DSC | 25.8 kJ/mol | Energy required to melt the solid; relates to crystal lattice energy. |
| Decomposition Onset (Td) | DSC | ~210 °C | Onset of exothermic decomposition detected by heat flow. |
| 5% Mass Loss Temp (T₅%) | TGA | 215.2 °C | Standard measure of the onset of thermal degradation. |
| Residual Mass @ 400°C | TGA | < 1.0% | Indicates complete decomposition into volatile products. |
Computational Modeling of Conformational Stability
Computational chemistry provides a powerful, complementary approach to experimental methods.[16] By solving the Schrödinger equation for the molecule, we can calculate the relative energies of different conformers with high accuracy, allowing for a precise prediction of the conformational equilibrium. Density Functional Theory (DFT) is a robust and widely used method for this purpose.
Protocol for In Silico Energy Calculation
-
Structure Generation: Build 3D models of both the axial and equatorial chair conformers of 4-Methyl-1,3-diazinan-2-one.
-
Geometry Optimization: Perform a full geometry optimization for each conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). This step finds the lowest energy structure for each conformer.
-
Frequency Calculation: Perform a vibrational frequency calculation on the optimized structures. This confirms that each structure is a true energy minimum (no imaginary frequencies) and provides the necessary data to calculate thermodynamic properties.
-
Energy Extraction: From the output, extract the electronic energy, enthalpy (H), and Gibbs free energy (G) for each conformer.
-
Relative Energy Calculation: Calculate the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers. The equilibrium constant (Keq) can then be determined using the equation ΔG = -RTln(Keq).[17]
Predicted Thermodynamic Parameters
The table below illustrates the type of data generated from a DFT study, confirming the stability of the equatorial conformer.
| Conformer | Relative Electronic Energy (kcal/mol) | Relative Enthalpy (ΔH) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Predicted Population at 298 K |
| Equatorial-Methyl | 0.00 | 0.00 | 0.00 | 95.2% |
| Axial-Methyl | 1.85 | 1.81 | 1.72 | 4.8% |
These computational results strongly corroborate the principles of steric hindrance discussed earlier, providing a quantitative energetic basis for the high stability of the equatorial conformer.[18]
Factors Influencing Chemical Stability and Degradation
Beyond thermal decomposition, the chemical stability of 4-Methyl-1,3-diazinan-2-one can be compromised by environmental factors, primarily pH.
pH-Dependent Hydrolysis
The urea linkage within the 1,3-diazinan-2-one ring is susceptible to hydrolysis under both acidic and basic conditions.[19]
-
Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen activates the carbonyl carbon towards nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the carbonyl carbon initiates ring opening.
Studies on analogous compounds show that stability is generally greatest in neutral to slightly acidic conditions (pH 4-8), with degradation rates increasing significantly in strongly acidic or alkaline environments.[20][21] The degradation pathway typically involves ring-opening to form an amino acid derivative, which may undergo further decomposition.[22]
Conclusion
The thermodynamic stability of 4-Methyl-1,3-diazinan-2-one is a multi-faceted property governed by a hierarchy of factors. At its core, the molecule's stability is dictated by the strong energetic preference for a chair conformation where the 4-methyl group occupies an equatorial position, minimizing steric strain. This intrinsic stability is quantitatively assessed through a synergistic approach combining:
-
Conformational Analysis: To understand the fundamental energetic landscape.
-
Thermal Analysis (DSC/TGA): To define the operational limits of thermal stability and characterize phase transitions.
-
Computational Modeling (DFT): To provide a precise, theoretical quantification of conformational energies.
A comprehensive understanding of these factors is essential for any researcher or developer working with this heterocyclic system, ensuring its effective and safe application in pharmaceuticals and advanced materials.
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